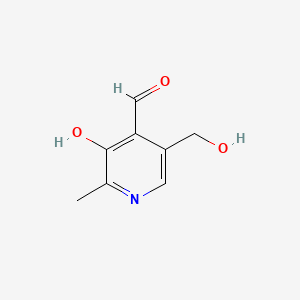

Pyridoxal

Overview

Description

Pyridoxal is one of the natural forms of vitamin B6, a water-soluble vitamin essential for various biological functionsThis compound is crucial for the metabolism of amino acids, glucose, and lipids, and it serves as a coenzyme in numerous enzymatic reactions, primarily in its phosphorylated form, this compound 5’-phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridoxal can be synthesized from pyridoxine or pyridoxine hydrochloride through selective oxidation. The process involves using water as the reaction solvent and a catalytic oxidation system comprising an oxygen source, a catalyst, an inorganic salt, and an amine ligand. This method is advantageous due to its high conversion rate, good selectivity, mild reaction conditions, ease of operation, low cost, and environmental friendliness .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often synthesized by dissolving pyridoxine hydrochloride in hydrochloric acid and adding activated manganese dioxide. The mixture is stirred and heated to 55°C to facilitate the reaction .

Chemical Reactions Analysis

Enzymatic Reactions

PLP serves as a cofactor in over 100 enzymatic reactions, primarily involving amino acid transformations. Key mechanisms include:

Transamination

PLP facilitates amino group transfer between amino acids and α-keto acids. The reaction proceeds via:

-

Schiff base formation : PLP’s aldehyde group forms a covalent bond with the ε-amino group of a lysine residue on the enzyme (internal aldimine) .

-

Transimination : The substrate amino acid displaces the lysine, forming an external aldimine .

-

Quinonoid intermediate : Deprotonation of the α-carbon generates a resonance-stabilized carbanion, enabling amino group transfer .

-

Keto acid release : Hydrolysis regenerates PLP and releases the α-keto acid .

Decarboxylation

PLP stabilizes carboxylate intermediates, enabling CO₂ removal. For example, in histidine decarboxylation:

-

The substrate’s α-carboxyl group binds to PLP, forming a Schiff base.

-

Decarboxylation generates a quinonoid intermediate, which reprotonates to yield the amine product .

Racemization

PLP-dependent racemases interconvert L- and D-amino acids:

-

Deprotonation at the α-carbon forms a planar carbanion.

-

Reprotonation from the opposite side inverts stereochemistry .

Retro-Aldol and Retro-Claisen Cleavage

PLP mediates bond cleavage in reactions like serine degradation:

-

Abstraction of α- and β-protons forms an enamine intermediate.

-

Cleavage releases products (e.g., glycine and formaldehyde in serine hydroxymethyltransferase) .

Non-Enzymatic Reactions

Recent studies reveal PLP’s catalytic role independent of enzymes:

Cysteine Breakdown to H₂S

In physiological conditions (PBS, 37°C), PLP reacts with cysteine via:

-

Thiazolidine formation : PLP’s aldehyde reacts with cysteine’s amine and thiol groups, forming a stable ring structure (λₘₐₓ = 333 nm) .

-

H₂S release : Slow hydrolysis of the thiazolidine regenerates PLP and releases H₂S over 24+ hours .

-

pH and ionic strength dependence : Reaction efficiency peaks at neutral pH and increases with ionic strength .

Key Data :

| Reaction Time | Absorption Peak (nm) | Product |

|---|---|---|

| 0–2 h | 333 | Thiazolidine |

| 24–336 h | 333 → 388 | PLP regeneration + H₂S |

Role of the Phosphate Group

PLP’s phosphate moiety is critical for:

-

Anchoring the coenzyme to enzyme active sites via electrostatic interactions .

-

Stabilizing reaction intermediates (e.g., quinonoid) through hydrogen bonding .

Solvent and Conformational Effects

-

D₂O vs. PBS : Schiff base intermediates are observed in D₂O but not PBS due to pH and ionic strength differences .

-

Enzyme dynamics : Active-site closure isolates intermediates from solvent, ensuring catalytic efficiency .

Comparative Reaction Table

Scientific Research Applications

Nutritional Supplementation

Pyridoxal is primarily utilized for nutritional supplementation to address vitamin B6 deficiencies. As a precursor to this compound 5'-phosphate (PLP), it is involved in over 140 enzymatic reactions critical for amino acid metabolism, neurotransmitter synthesis, and glycogen metabolism . This makes this compound essential for maintaining overall health and preventing deficiency-related disorders.

Cancer Research

Recent studies have highlighted the potential role of this compound in cancer prognosis. A significant investigation explored the relationship between serum levels of this compound and colorectal cancer survival. The study found that higher levels of this compound 5'-phosphate were associated with improved overall survival rates among colorectal cancer patients . The following table summarizes key findings from this research:

Neurological Disorders

This compound's role in neurological health is significant due to its involvement in synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) . Research indicates that adequate levels of this compound may help mitigate symptoms associated with neurological disorders, including depression and anxiety.

Chemical Modifications and Therapeutic Applications

Chemical modifications of this compound have been explored for therapeutic applications. For instance, derivatives such as pyridoxamine and modified pyridoxine have shown promise in anti-cancer therapies due to their selective inhibition of certain DNA polymerases . These modifications enhance the bioavailability and efficacy of this compound compounds in targeting disease mechanisms.

Case Study 1: Colorectal Cancer

A large-scale case-control study conducted in Guangdong Province investigated the relationship between vitamin B6 biomarkers (including this compound) and colorectal cancer risk. The study revealed that higher serum levels of PLP were inversely associated with colorectal cancer risk, suggesting a protective effect against carcinogenesis .

Case Study 2: Neurological Function Improvement

In animal models, elevated levels of PLP were linked to improved cognitive functions and memory retention, indicating potential therapeutic applications for cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

Pyridoxal exerts its effects primarily through its active form, this compound 5’-phosphate. This coenzyme participates in over 140 enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. This compound 5’-phosphate forms a Schiff base with the ε-amino group of lysine residues in enzymes, facilitating various biochemical transformations. It acts as an electron sink, stabilizing reaction intermediates and enabling the transfer of amino groups .

Comparison with Similar Compounds

Pyridoxal is part of the vitamin B6 family, which includes pyridoxine and pyridoxamine. These compounds share a pyridine ring structure and can be interconverted in biological systems. This compound 5’-phosphate has the highest biological activity among them, making it unique in its extensive role as a coenzyme. Other similar compounds include:

Pyridoxamine: Another form of vitamin B6, involved in amino acid metabolism.

Pyridoxine 5’-phosphate: The phosphorylated form of pyridoxine.

Pyridoxamine 5’-phosphate: The phosphorylated form of pyridoxamine .

This compound’s uniqueness lies in its ability to form this compound 5’-phosphate, which is essential for numerous enzymatic reactions and metabolic pathways.

Biological Activity

Pyridoxal, a form of vitamin B6, plays a crucial role in various biological processes primarily through its active form, this compound 5'-phosphate (PLP). This compound acts as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound functions mainly through its conversion to PLP, which is essential for the activity of over 140 enzymes. The mechanism involves the formation of a Schiff base between PLP and the substrate amino acid, facilitating various reactions including:

- Transamination : Transfer of amino groups between amino acids and keto acids.

- Decarboxylation : Removal of carboxyl groups from amino acids to form amines.

- Synthesis of neurotransmitters : Such as serotonin and dopamine from their respective precursors.

The electrophilic nature of the pyridine ring in PLP enhances its reactivity, making it vital for these biochemical transformations .

2.1. Genetic Disorders

Deficiencies in PLP-dependent enzymes can lead to several inherited metabolic disorders. For instance:

- Aromatic L-amino acid decarboxylase (AADC) deficiency : A rare condition where patients benefit from pyridoxine supplementation.

- X-linked sideroblastic anemia : Patients show improved symptoms with pyridoxine administration.

Research indicates that PLP not only aids in enzyme activity but may also act as a chaperone, assisting in the proper folding of certain proteins .

2.2. Cancer Research

Recent studies have explored the relationship between this compound levels and cancer prognosis. A notable study involving 1,286 colorectal cancer patients found that higher serum levels of PLP correlated with improved overall survival rates:

| Quartile | Hazard Ratio (HR) | 95% Confidence Interval (CI) |

|---|---|---|

| Q4 vs. Q1 | 0.63 | (0.46, 0.87) |

| Q4 vs. Q1 (Colorectal specific) | 0.62 | (0.44, 0.87) |

These findings suggest that maintaining adequate levels of PLP may be beneficial for cancer prognosis .

3. Dietary Sources and Requirements

This compound is obtained from dietary sources such as:

- Meat

- Fish

- Whole grains

- Vegetables

The recommended dietary allowance (RDA) varies by age and sex but generally ranges from 1.3 to 2 mg per day for adults.

4.1. Neurotoxicity

High doses of pyridoxine have been associated with neurotoxic effects in certain populations. A case study reported a young woman taking 1000 mg/day for an extended period developed symptoms consistent with toxicity, highlighting the importance of dosage regulation .

4.2. Pregnancy Outcomes

Research on pregnant rats indicated that moderate doses of pyridoxine did not lead to teratogenic effects; however, higher doses resulted in reduced body weights of offspring . This emphasizes the need for careful monitoring during pregnancy.

5. Conclusion

This compound is integral to numerous biological processes through its active form, PLP. Its role extends beyond mere coenzyme activity to include potential therapeutic benefits in genetic disorders and cancer prognosis while also necessitating caution regarding dosage due to possible neurotoxic effects.

6. Future Directions

Further research is warranted to explore:

- The full spectrum of PLP-dependent proteins and their roles.

- Longitudinal studies assessing dietary intake's impact on chronic diseases.

- Mechanisms underlying the chaperone activity of PLP.

Q & A

Q. What methodologies are employed to determine pyridoxal's role as a cofactor in enzymatic reactions?

Basic Research Focus

this compound 5′-phosphate (PLP) acts as a cofactor in aminotransferases and decarboxylases. Key methodologies include:

- Kinetic assays : Measuring Michaelis constants (e.g., for PLP in 2-methylalanine catabolism) to quantify substrate and cofactor affinity .

- Dialysis-based studies : Removing PLP via dialysis to confirm activity restoration upon cofactor addition, as seen in glutamate decarboxylase (GAD) assays .

- Structural analysis : X-ray crystallography or SDS-PAGE to verify PLP binding to conserved lysine residues (e.g., Lys305 in LL-diaminopimelate aminotransferase) .

Q. How can structural insights into this compound phosphate derivatives inform the design of subtype-specific P2X receptor antagonists?

Advanced Research Focus

Rational drug design leverages cryo-EM and mutational analysis:

- Cryo-EM structures : Resolve binding modes of this compound derivatives (e.g., PPADS) to P2X receptors, identifying subtype-specific residues (e.g., Lys215 in hP2X1) for targeted modifications .

- Mutagenesis : Replace residues like Asp170 in hP2X1 to alter antagonist sensitivity, enabling discrimination between P2X subtypes .

- Computational modeling : Predict steric clashes or ionic interactions to optimize bulky aromatic substituents on this compound scaffolds .

Q. How is this compound oxidase activity detected in tissue-specific studies?

Basic Research Focus

Substrate-specific assays and chromatography:

- Enzymatic assays : Use 2,4,5-trimethoxybenzaldehyde as a specific substrate for this compound oxidase in Drosophila melanogaster tissues .

- Thin-layer chromatography (TLC) : Separate PLP from other B6 vitamers using dioxane-water (7:3) solvent systems, achieving 96.9% recovery .

Q. What experimental approaches resolve contradictions in clinical studies linking this compound levels to diseases like schizophrenia?

Advanced Research Focus

Address conflicting data via:

- Mendelian randomization (MR) : Test causality using genetic variants (e.g., rs4654748) as instrumental variables, though heterogeneity in schizophrenia cohorts may limit conclusions .

- Adjusting for confounders : Control for medication effects and dietary intake in cross-sectional studies to isolate PLP’s role .

- Meta-analysis : Pool data from multiple cohorts (e.g., standardized mean difference = -0.48 for PLP in schizophrenia) to strengthen observational evidence .

Q. What are the kinetic parameters for this compound phosphate in bacterial catabolism pathways?

Basic Research Focus

Kinetic profiling in bacterial extracts:

- Michaelis constants : for 2-methylalanine and for PLP in Achromobacter sp. .

- Cofactor regeneration : Addition of keto acids (e.g., pyruvate) to restore PLP from pyridoxamine phosphate in dialyzed extracts .

Q. How does substrate-promoted dissociation of this compound phosphate affect glutamate decarboxylase activity?

Advanced Research Focus

Mechanistic studies using enzyme kinetics:

- Progress curve analysis : Model PLP dissociation from GAD under varying glutamate concentrations, showing inactivation via apoenzyme formation .

- Reactivation assays : Add exogenous PLP to recover activity in dialyzed, glutamate-inactivated GAD .

Q. How is this compound phosphate quantified in cellular extracts?

Basic Research Focus

Analytical chemistry techniques:

- Fluorescence spectroscopy : Apply Benesi-Hildebrand analysis to determine PLP-homocysteine binding stoichiometry (1:2 ratio) .

- UV-Vis spectroscopy : Detect PLP’s 420-nm absorbance peak in purified enzymes (e.g., LL-diaminopimelate aminotransferase) .

Q. What strategies optimize this compound kinase inhibitors while maintaining selectivity?

Advanced Research Focus

Structural and functional studies:

- Crystal structure analysis : Resolve PLP-binding pockets in this compound kinase (PDXK) to design analogs (e.g., roscovitine derivatives) that avoid off-target cyclin-dependent kinase inhibition .

- Selectivity screening : Test O6- and N6-methylated roscovitine variants in PDXK vs. CDK binding assays .

Properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKZDMFGJYCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046020 | |

| Record name | Pyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000162 [mmHg] | |

| Record name | Pyridoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA). | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66-72-8 | |

| Record name | Pyridoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | Pyridoxal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.